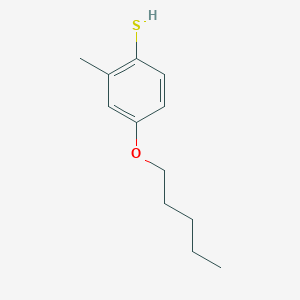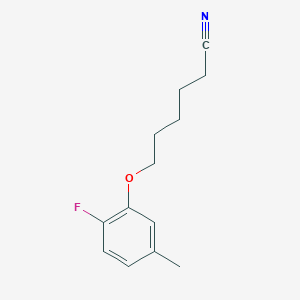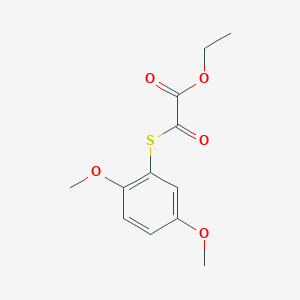
Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate is a chemical compound characterized by its unique molecular structure, which includes an ethyl group, a sulfanyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 2,5-dimethoxybenzenethiol with ethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The major product of oxidation is Ethyl 2-(2,5-dimethoxyphenyl)sulfonyl-2-oxo-acetate.
Reduction: The major product of reduction is Ethyl 2-(2,5-dimethoxyphenyl)-2-hydroxy-acetate.
Substitution: The major products of substitution reactions depend on the nucleophile used and can include various amides, esters, or ethers.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a role in its observed biological activities.
Comparison with Similar Compounds
Ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxo-acetate is unique due to its specific structural features. Similar compounds include:
Ethyl 2-(2,5-dimethoxyphenyl)sulfonyl-2-oxo-acetate: This compound differs by having a sulfonyl group instead of a sulfanyl group.
Ethyl 2-(2,5-dimethoxyphenyl)-2-hydroxy-acetate: This compound has a hydroxyl group instead of an oxo group.
Ethyl 2-(2,5-dimethoxyphenyl)-2-aminocarbamate: This compound features an amine group instead of a sulfanyl group.
These compounds share the dimethoxyphenyl moiety but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 2-(2,5-dimethoxyphenyl)sulfanyl-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c1-4-17-11(13)12(14)18-10-7-8(15-2)5-6-9(10)16-3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHPXLJUYSMUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
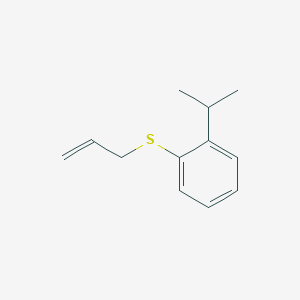
![4-[3-Fluoro-4-(trifluoromethoxy)phenyl]-4-oxobutyric acid](/img/structure/B8001030.png)
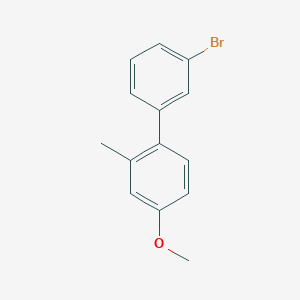
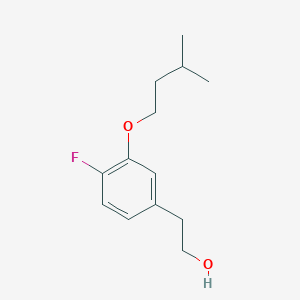
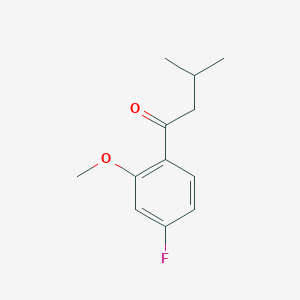

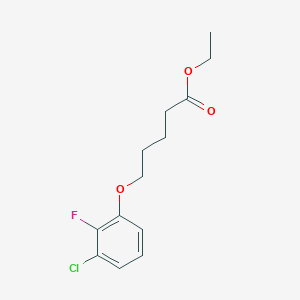

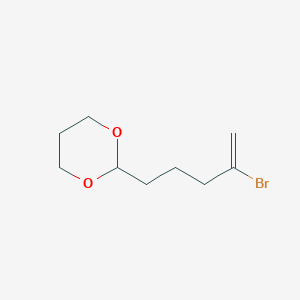
![cis-2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B8001082.png)
![3-[2-(n-Pentylthio)phenyl]-1-propene](/img/structure/B8001083.png)
